molecular formula C12H9ClF6O3 B2397948 [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate CAS No. 1965304-97-5

[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate

Cat. No.: B2397948
CAS No.: 1965304-97-5
M. Wt: 350.64
InChI Key: ALGNUOBPNWLUSY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate typically involves the reaction of [3,5-Bis(trifluoromethyl)phenyl]methanol with 1-chloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s trifluoromethyl groups are known to enhance the biological activity of molecules. It is used in the design of bioactive compounds, including enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties are leveraged in applications such as coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carbonate ester bond can be hydrolyzed, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both trifluoromethyl groups and a carbonate ester in [3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate makes it unique. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF6O3/c1-6(13)22-10(20)21-5-7-2-8(11(14,15)16)4-9(3-7)12(17,18)19/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGNUOBPNWLUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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